molecular formula C10H6N2Se B15196765 Naphtho(2,3-c)(1,2,5)selenadiazole CAS No. 269-20-5

Naphtho(2,3-c)(1,2,5)selenadiazole

Cat. No.: B15196765
CAS No.: 269-20-5
M. Wt: 233.14 g/mol
InChI Key: NGFDKIDHNOEGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphtho(2,3-c)(1,2,5)selenadiazole is an organic compound with the molecular formula C10H4N2O2Se It is a heterocyclic compound containing selenium, nitrogen, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho(2,3-c)(1,2,5)selenadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diaminonaphthalene with selenium dioxide in the presence of an oxidizing agent. The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures to facilitate the formation of the selenadiazole ring.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Naphtho(2,3-c)(1,2,5)selenadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the selenadiazole ring to its corresponding selenide or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the heterocyclic nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides. Substitution reactions can introduce various functional groups onto the aromatic ring or the heterocyclic nitrogen atoms.

Scientific Research Applications

Naphtho(2,3-c)(1,2,5)selenadiazole has several scientific research applications, including:

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique electronic properties and ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Naphtho(2,3-c)(1,2,5)selenadiazole involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in redox reactions and form stable complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Naphtho(2,3-c)(1,2,5)selenadiazole can be compared with other similar compounds, such as:

    Naphtho(2,3-c)(1,2,5)thiadiazole: Contains sulfur instead of selenium, leading to different electronic properties and reactivity.

    Benzo©(1,2,5)selenadiazole: A smaller analog with a benzene ring instead of a naphthalene ring, affecting its stability and reactivity.

    Naphtho(2,3-c)(1,2,5)oxadiazole: Contains oxygen instead of selenium, resulting in different chemical and physical properties.

Properties

IUPAC Name

benzo[f][2,1,3]benzoselenadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2Se/c1-2-4-8-6-10-9(11-13-12-10)5-7(8)3-1/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFDKIDHNOEGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=N[Se]N=C3C=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2Se
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181404
Record name Naphtho(2,3-c)(1,2,5)selenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269-20-5
Record name Naphtho(2,3-c)(1,2,5)selenadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000269205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho(2,3-c)(1,2,5)selenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.